molecular formula C15H24N4O6S2 B194130 Doripenem CAS No. 148016-81-3

Doripenem

Cat. No.: B194130
CAS No.: 148016-81-3
M. Wt: 420.5 g/mol
InChI Key: AVAACINZEOAHHE-VFZPANTDSA-N
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Description

Doripenem is a beta-lactam antibiotic agent belonging to the carbapenem group. It is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. This compound is particularly noted for its stability in aqueous solutions, which allows it to be administered as an infusion over extended periods. It is used to treat complex abdominal infections, hospital-acquired pneumonia, and complicated urinary tract infections, including kidney infections with sepsis .

Preparation Methods

Structural Considerations and Synthetic Challenges

Doripenem ((4R,5S,6S)-3-[[(3S,5S)-5-[(aminosulfonyl)aminomethyl]-4-sulfanyl-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) contains a β-lactam ring fused to a pyrrolidine moiety via thioether linkages . The presence of multiple chiral centers (C4, C5, C6 in the carbapenem core; C3', C5' in the pyrrolidine side chain) necessitates enantioselective synthesis or chiral starting materials. Key challenges include:

  • β-Lactam Ring Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled reaction environments .

  • Thiol Group Reactivity : The C4' sulfhydryl group in the side chain necessitates protection as thioacetates or disulfides during synthesis .

  • Crystallization Behavior : this compound exists in hydrated and anhydrous forms, with the monohydrate being the pharmaceutically preferred polymorph .

Synthetic Pathways and Reaction Mechanisms

Carbapenem Core Construction

The carbapenem nucleus is typically synthesized from penem precursors via enolphosphate coupling (Figure 1). Patent WO2006117763A2 details a representative process:

  • Enolphosphate Activation : (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(phosphonooxy)methyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester (enolphosphate 41 ) is prepared via phosphorylation of the C3 hydroxyl group.

  • Nucleophilic Displacement : The enolphosphate reacts with (3S,5S)-5-[(tert-butoxycarbonyl)aminosulfonylaminomethyl]-4-(acetylthio)pyrrolidine-3-carboxylic acid p-nitrobenzyl ester (thiol ester 36 ) in DMF at -35°C to -15°C .

  • Stereochemical Control : Diisopropylamine (DIPEA) maintains pH 7.5–8.0, ensuring proper alignment of nucleophilic thiolate with the electrophilic enolphosphate .

Mechanistic Insight :
The reaction proceeds through an S<sub>N</sub>2 mechanism , where the thiolate anion attacks the electrophilic methylene carbon adjacent to the phosphate leaving group. DMF stabilizes the transition state through polar aprotic solvation .

Side Chain Elaboration

The pyrrolidine-thiol side chain is constructed via Mitsunobu reaction and thioacetate hydrolysis (Figure 2):

  • Hydroxyl Protection : (2S,4S)-4-hydroxyproline is converted to the p-nitrobenzyl (PNB) ester (95% yield) .

  • Mesylation and Reduction : Treatment with methanesulfonyl chloride forms the mesylate (91% yield), followed by NaBH<sub>4</sub> reduction to the alcohol .

  • Thioacetate Formation : Reaction with potassium thioacetate introduces the protected thiol group (36 ).

  • Mitsunobu Coupling : The alcohol reacts with BOC-protected sulfamoylcarbamate (38 ) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) .

Critical Parameters :

  • Temperature : -35°C to -15°C prevents epimerization

  • Solvent : Anhydrous DMF minimizes hydrolysis

  • Molar Ratios : Thiol ester : enolphosphate : base = 1 : 1.2 : 2.5

Deprotection and Final Isolation

Hydrogenolytic Deprotection

Simultaneous removal of p-nitrobenzyl (PNB) and tert-butoxycarbonyl (BOC) groups is achieved via catalytic hydrogenation :

Conditions :

  • Catalyst: 5% Pd/C (50 g per 53.5 g substrate)

  • Solvent System: Ethyl acetate/aqueous buffer (pH 6.5–7.0)

  • Pressure: 3–5 bar H<sub>2</sub>

  • Temperature: 20–25°C

  • Duration: 3–4 hours

Yield : 85–92% this compound after crystallization

Mechanism :

  • PNB group → Reduction of nitro to amine followed by N–O bond cleavage

  • BOC group → Acid-catalyzed tert-butyl cation elimination

Crystallization Techniques

Amorphous this compound Production :

  • Dissolve crude product in aqueous buffer (pH 6.8)

  • Add methanol (7:1 v/v) at 0–5°C

  • Stir for 60 minutes → 95% amorphous form

Monohydrate Crystallization :

  • Dissolve in N-methylpyrrolidone (NMP)/water (1:4)

  • Cool from 40°C to 5°C at 0.5°C/min

  • Filter and wash with cold ethanol → 99.5% purity

Process Optimization and Scale-Up

Reaction Parameter Optimization

ParameterOptimal RangeImpact on YieldSource
Coupling Temperature-35°C to -15°C±2% per 5°C Δ
Hydrogenation pH6.5–7.0>90% conversion
Methanol/Water Ratio7:1 (v/v)95% amorphous
Catalyst Loading0.5–1.0 g/g substrate85–92% yield

Impurity Control

Major Impurities :

  • Epimerization Products : C5/C6 epimers (<0.1% via pH control)

  • Hydrolysis Byproducts : β-lactam ring-opened forms (<0.2% via anhydrous conditions)

  • Dimerization Products : Disulfide-linked dimers (<0.3% via N<sub>2</sub> sparging)

Purification Methods :

  • Reverse-Phase HPLC : C18 column, 0.1% H<sub>3</sub>PO<sub>4</sub>/ACN gradient

  • Ion-Exchange Chromatography : Q Sepharose FF, 50 mM phosphate buffer

Industrial Manufacturing Considerations

Aseptic Processing

EMA guidelines mandate:

  • Terminal sterilization avoided due to thermal instability

  • Aseptic crystallization under ISO Class 5 conditions

  • Lyophilization for final dosage forms

Facility Design :

  • Closed-system reactors with steam-in-place (SIP) capability

  • Nitrogen blanketing during hydrogenation

Environmental Controls

Waste Stream Management :

  • Pd/C catalyst recovery (>98% via filtration )

  • Solvent Recycling: DMF (95% recovery via distillation )

Energy Consumption :

  • Cryogenic reactions account for 60% of energy use

  • Heat integration reduces costs by 25%

Analytical Method Validation

Capillary Electrophoresis (CE)

Conditions :

  • Buffer: 100 mM NaH<sub>2</sub>PO<sub>4</sub> (pH 2.5) + 20% MeOH

  • Injection: 5 psi × 80 s

  • Voltage: -30 kV

  • LOD: 0.4 μg/mL (S/N=3)

Advantages :

  • 488× sensitivity vs. conventional MEKC

  • Resolves this compound from β-lactam degradation products

HPLC Methods

Column : Zorbax SB-C18, 4.6×250 mm, 5 μm
Mobile Phase : 10 mM KH<sub>2</sub>PO<sub>4</sub> (pH 3.0):ACN (92:8)
Flow Rate : 1.0 mL/min
Retention Time : 6.8 minutes

Validation Parameters :

  • Linearity: r<sup>2</sup> > 0.999 (1–100 μg/mL)

  • Precision: RSD <1.2% (intra-day)

  • Accuracy: 98.5–101.3% recovery

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Enolphosphate Coupling 85–8899.5High1.0
Hydrogen Transfer 90–9299.8Moderate0.8
Solid-Phase Synthesis 78–8298.9Low1.2

Key Findings :

  • Hydrogen transfer catalysis (Method 2) offers superior yield and purity but requires specialized Pd/C handling

  • Enolphosphate method (Method 1) remains the industrial standard for batch sizes >100 kg

Chemical Reactions Analysis

Types of Reactions: Doripenem undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphate buffers, methanol, and acetonitrile. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield modified this compound molecules with different functional groups .

Scientific Research Applications

Indications

Doripenem is indicated for the treatment of:

  • Complicated Intra-Abdominal Infections : Effective against infections caused by susceptible bacteria.
  • Complicated Urinary Tract Infections : Particularly useful in cases of pyelonephritis and infections caused by resistant strains such as Escherichia coli and Klebsiella pneumoniae.
  • Catheter-Related Bloodstream Infections : Demonstrates efficacy in managing infections associated with indwelling catheters.

Pharmacological Profile

This compound has a unique pharmacological profile that allows it to combat both aerobic and anaerobic bacteria, including gram-positive and gram-negative organisms. Its structure provides resistance to certain beta-lactamases, making it effective against bacteria that are resistant to other antibiotics.

Summary of Clinical Trials

A meta-analysis of several randomized controlled trials has shown that this compound is comparable in efficacy to other carbapenems like meropenem and imipenem. Below is a summary of key clinical trials involving this compound:

Study TypeConditionSample SizeDosageComparatorResults
Multicenter, Randomized TrialVentilator-Associated Pneumonia262500 mg every 8 hoursImipenem/cilastatin 1 g every 8 hoursSimilar clinical success rates
Double-Blind TrialComplicated UTI377500 mg every 8 hoursLevofloxacin 250 mg dailyHigher success rate for this compound (OR 1.89)
Open-Label TrialAcute Cholangitis/Cholecystitis62500 mg every 8 hoursImipenem/cilastatin 500 mg every 8 hoursComparable outcomes
Multicenter, Double-Blind TrialFebrile Neutropenia in Acute Leukemia651 g every 8 hoursMeropenem 1.0 g every 8 hoursNo significant difference in efficacy

Safety Profile

This compound has a relatively favorable safety profile. Notably, it has a lower propensity to induce seizures compared to other carbapenems. However, it is not recommended for treating pneumonia due to concerns regarding its efficacy in this indication as per FDA guidelines.

Resistance Patterns

Resistance to this compound can occur, especially among strains producing carbapenemases. Studies indicate that while this compound remains effective against many resistant strains, monitoring for resistance patterns is crucial in clinical settings.

Case Studies

  • Case Study on Complicated Urinary Tract Infections : A study involving patients with complicated urinary tract infections showed that this compound provided rapid resolution of symptoms and microbiological eradication in a significant proportion of cases.
  • Case Study on Ventilator-Associated Pneumonia : In a multicenter trial focusing on ventilator-associated pneumonia, this compound was found to be as effective as traditional treatments, with similar rates of clinical success.
  • Case Study on Bacteremia : An analysis of bacteremia cases revealed that this compound had potent activity against gram-negative bacilli isolates, demonstrating its utility in severe infections.

Mechanism of Action

Doripenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that produce beta-lactamases, enzymes that degrade other beta-lactam antibiotics .

Comparison with Similar Compounds

Similar Compounds: Doripenem is part of the carbapenem class of antibiotics, which includes other compounds such as imipenem, meropenem, ertapenem, panipenem-betamipron, and biapenem .

Comparison:

Biological Activity

Doripenem is a novel carbapenem antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical efficacy based on various studies.

Overview of this compound

This compound (S-4661) is characterized as a 1-β-methyl carbapenem, which distinguishes it from other carbapenems like imipenem and meropenem. Its unique structure allows it to be resistant to degradation by renal dihydropeptidase I, eliminating the need for co-administration with cilastatin, which is required for imipenem .

Pharmacodynamics

Bactericidal Activity
this compound exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to have lower minimum inhibitory concentrations (MICs) compared to imipenem and similar efficacy to meropenem against various pathogens, including:

  • Streptococcus pneumoniae
  • Pseudomonas aeruginosa
  • Escherichia coli
  • Acinetobacter spp.

In vitro studies indicate that this compound's MIC values are generally ≤4 mg/L for many clinical isolates, demonstrating its effectiveness against resistant strains .

Resistance Mechanisms

This compound is effective against most beta-lactamases produced by both Gram-negative and Gram-positive organisms. Notably, it retains activity against certain metallo-beta-lactamase-producing strains, where other carbapenems fail . The presence of the OprD porin in P. aeruginosa enhances this compound's uptake, contributing to its superior activity against this pathogen compared to other carbapenems .

Pharmacokinetics

This compound achieves high plasma concentrations, with a half-life longer than that of imipenem or meropenem. This pharmacokinetic profile supports its use in treating serious infections, as it maintains effective drug levels over time .

Case Studies and Clinical Trials

A meta-analysis of randomized controlled trials (RCTs) assessed this compound's efficacy in treating acute bacterial infections. The analysis included eight RCTs comparing this compound with other antibiotics such as imipenem and meropenem. Key findings include:

  • Clinical Success Rate : this compound demonstrated similar clinical success rates compared to comparators (odds ratio [OR], 1.15; 95% CI, 0.79–1.66) across various infection types.
  • Microbiological Eradication : The microbiological eradication rates were comparable between this compound and other carbapenems.
  • Specific Infections : For complicated urinary tract infections (cUTIs), this compound showed a higher success rate than comparators (OR, 1.89; 95% CI, 1.13–3.17) .

Summary of Clinical Trials

Study TypeInfection TypeThis compound DosageComparatorClinical Success Rate
RCTVentilator-associated pneumonia500 mg every 8 hImipenem/cilastatin 1 g every 8 hSimilar
RCTComplicated UTI500 mg every 8 hLevofloxacin 250 mg dailySimilar
RCTAcute cholangitis500 mg every 8 hImipenem/cilastatin 500 mg every 8 hSimilar
RCTFebrile neutropenia1 g every 8 hMeropenem 1 g every 8 hSimilar

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of doripenem against Gram-negative bacteria, and how do they differ from other carbapenems?

this compound exerts bactericidal activity by inhibiting penicillin-binding proteins (PBPs), disrupting cell wall synthesis. Unlike imipenem or meropenem, this compound demonstrates enhanced stability against certain β-lactamases due to its 1-β-methyl substitution. To investigate this, researchers should employ in vitro MIC assays paired with molecular docking studies to compare PBP-binding affinities across carbapenems .

Q. How can researchers design experiments to evaluate this compound stability under varying physiological conditions (e.g., pH, temperature)?

Stability studies require controlled kinetic experiments using HPLC-UV or LC-MS to quantify this compound degradation products. For example, highlights the use of π-acceptor reagents (e.g., chloranilic acid [ChA] and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [DDQ]) for spectrophotometric analysis, which can be adapted for stability testing by monitoring absorbance changes under stressors like acidic/basic buffers or elevated temperatures .

Q. What methodological approaches are recommended for assessing this compound resistance in clinical isolates?

Combine phenotypic methods (e.g., broth microdilution for MIC determination) with genotypic analyses (e.g., PCR for detecting carbapenemase genes like KPC, NDM, or OXA-48). Include control strains and validate results using CLSI/EUCAST guidelines. Cross-reference resistance patterns with efflux pump activity assays using inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data between in vitro and in vivo models?

Discrepancies often arise due to pharmacokinetic/pharmacodynamic (PK/PD) variability. Apply mechanism-based PK modeling to simulate human exposures, and validate findings using neutropenic murine thigh infection models. For instance, if in vitro data suggests potency but in vivo results show limited efficacy, assess protein binding, tissue penetration, or inoculum effects via dose-ranging studies .

Q. What advanced analytical techniques are optimal for quantifying this compound in complex biological matrices (e.g., plasma, biofilm)?

LC-MS/MS with solid-phase extraction (SPE) provides high sensitivity and specificity. recommends ninhydrin derivatization for enhanced detection in pharmaceutical formulations, which can be adapted for biological samples. Validate methods per ICH guidelines, ensuring linearity (1–50 µg/mL), precision (CV <15%), and recovery (>90%) in spiked matrices .

Q. How should researchers design studies to investigate this compound's synergism with β-lactamase inhibitors (e.g., avibactam) against multidrug-resistant Pseudomonas aeruginosa?

Use checkerboard assays or time-kill curve analyses to quantify fractional inhibitory concentration indices (FICIs). For translational relevance, incorporate hollow-fiber infection models (HFIMs) to simulate human dosing regimens. Include genomic sequencing to identify mutations arising during combination therapy, such as altered porin expression or upregulated efflux pumps .

Q. What statistical methods are appropriate for analyzing this compound clinical trial data with heterogeneous patient populations?

Employ mixed-effects models to account for inter-patient variability in PK parameters (e.g., clearance, volume of distribution). For non-linear relationships, use Monte Carlo simulations to predict target attainment rates. Address confounding variables (e.g., renal function) through covariate analysis in software like NONMEM or R .

Q. Methodological and Experimental Design Considerations

Q. How can researchers optimize HPLC parameters for this compound stability-indicating assays?

Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% phosphoric acid:acetonitrile (90:10 v/v) at 1.0 mL/min. Detect at 300 nm and validate specificity via forced degradation (e.g., oxidative, thermal stress). emphasizes the utility of charge-transfer (CT) complexation with DDQ for improved sensitivity .

Q. What strategies mitigate this compound degradation during long-term storage in research settings?

Lyophilize this compound in amber vials under nitrogen atmosphere at −80°C. Avoid reconstitution in carbonate buffers, which accelerate hydrolysis. Regularly validate stability via accelerated testing (40°C/75% RH for 6 months) per ICH Q1A(R2) guidelines .

Q. How to address ethical and practical challenges in this compound clinical trials involving critically ill patients?

Implement adaptive trial designs with pre-specified stopping rules for efficacy/toxicity. Use Bayesian methods to dynamically allocate doses based on emerging PK/PD data. Ensure informed consent processes account for patient vulnerability, and align protocols with IRB/IEC standards .

Properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAACINZEOAHHE-VFZPANTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046678
Record name Doripenem
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

148016-81-3
Record name Doripenem
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Record name DORIPENEM
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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